SPR38 Exhibits 12.3-Fold Weaker Antiviral Activity and Documented Cellular Instability Compared to SPR39
In a head-to-head comparison using Huh-7-ACE2 cells infected with SARS-CoV-2, SPR38 demonstrated an EC50 value of 18.5 ± 6.5 μM, whereas SPR39 achieved an EC50 of 1.5 ± 0.3 μM, representing a 12.3-fold superiority in antiviral potency for the comparator [1]. The source publication explicitly notes that SPR38 was proven to be unstable and toxic in cell culture, which directly accounts for the observed discrepancy between enzymatic inhibition (Ki 0.260 μM) and cellular antiviral activity [2]. SPR38 also displayed a CC50 value of 60.9 ± 11.5 μM, yielding a selectivity index (SI = CC50/EC50) of only 3, compared to an SI of 66.6 for SPR39 (CC50 = 100 μM) [1].
| Evidence Dimension | Antiviral activity in SARS-CoV-2 infected Huh-7-ACE2 cells (EC50) |
|---|---|
| Target Compound Data | EC50 = 18.5 ± 6.5 μM; CC50 = 60.9 ± 11.5 μM; SI = 3 |
| Comparator Or Baseline | SPR39: EC50 = 1.5 ± 0.3 μM; CC50 = 100 μM; SI = 66.6 |
| Quantified Difference | SPR39 is 12.3-fold more potent (EC50 ratio 18.5 / 1.5); SI for SPR39 is 22.2-fold higher |
| Conditions | Huh-7-ACE2 cells infected with SARS-CoV-2; CC50 measured in uninfected Huh-7-ACE2 cells |
Why This Matters
Procurement for cell-based antiviral assays must prioritize SPR39 over SPR38 due to documented cellular instability and toxicity, which render SPR38 unsuitable for experiments requiring meaningful antiviral activity readouts.
- [1] Previti S, Ettari R, Calcaterra E, et al. Structure-based lead optimization of peptide-based vinyl methyl ketones as SARS-CoV-2 main protease inhibitors. Eur J Med Chem. 2022;247:115021, Table 2. View Source
- [2] Previti S, et al. Eur J Med Chem. 2022;247:115021 (text: 'SPR38... was proven to be unstable and toxic'). View Source
